molecular formula C8H16N2O B12983229 Rel-(1r,3r)-3-(piperazin-1-yl)cyclobutan-1-ol

Rel-(1r,3r)-3-(piperazin-1-yl)cyclobutan-1-ol

Cat. No.: B12983229
M. Wt: 156.23 g/mol
InChI Key: SJYOCPPEFYFGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1r,3r)-3-(piperazin-1-yl)cyclobutan-1-ol: is a chemical compound characterized by a cyclobutane ring substituted with a piperazine group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1r,3r)-3-(piperazin-1-yl)cyclobutan-1-ol typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Piperazine Substitution: The piperazine group is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the cyclobutane ring.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced through oxidation reactions, such as using osmium tetroxide or other oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols.

    Substitution: The piperazine group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Osmium tetroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted cyclobutane derivatives.

Scientific Research Applications

Biology: In biological research, this compound may be used to study the effects of cyclobutane and piperazine derivatives on biological systems, including enzyme interactions and cellular processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific molecular pathways. Its unique structure may offer advantages in terms of bioavailability and specificity.

Industry: In industrial applications, Rel-(1r,3r)-3-(piperazin-1-yl)cyclobutan-1-ol can be used in the synthesis of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Rel-(1r,3r)-3-(piperazin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine group may facilitate binding to these targets, while the cyclobutane ring and hydroxyl group contribute to the compound’s overall activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

    Cyclobutanol: Lacks the piperazine group, offering different reactivity and applications.

    Piperazine Derivatives: Compounds with piperazine groups but different ring structures, such as piperazine-ethanol.

    Cyclobutane Derivatives: Compounds with various substituents on the cyclobutane ring, such as cyclobutane-carboxylic acid.

Uniqueness: Rel-(1r,3r)-3-(piperazin-1-yl)cyclobutan-1-ol is unique due to the combination of the cyclobutane ring, piperazine group, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3-piperazin-1-ylcyclobutan-1-ol

InChI

InChI=1S/C8H16N2O/c11-8-5-7(6-8)10-3-1-9-2-4-10/h7-9,11H,1-6H2

InChI Key

SJYOCPPEFYFGSR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2CC(C2)O

Origin of Product

United States

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